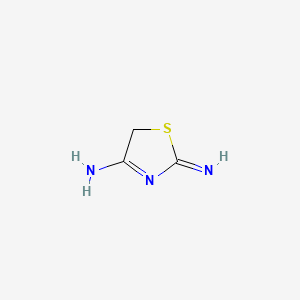

2-氨基-4-亚氨基噻唑

描述

2-Amino-4-iminothiazole is a compound with the molecular formula C3H5N3S . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

2-Aminothiazoles are used as a starting material for the synthesis of a wide range of heterocyclic analogues . The synthesis process often involves α-bromination of 2-acetylpyridine followed by condensation with thiourea .Molecular Structure Analysis

The molecular structure of 2-Amino-4-iminothiazole is characterized by a thiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . This structure is one of the characteristic structures in drug development .Chemical Reactions Analysis

2-Amino-4-iminothiazole can undergo a series of heterocyclization reactions to produce pyran, pyridine, and thiazole derivatives . These reactions are often facilitated by the presence of a methylenecarbonylamino linker between the aminothiazole and biphenyl core .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-iminothiazole are characterized by its molecular formula C3H5N3S . Further details about its physical and chemical properties are not available from the retrieved sources.科学研究应用

Anticancer Activity

Scientific Field

Medical Chemistry and Oncology

Application Summary

2-Amino-4-iminothiazole derivatives have shown promise as anticancer agents due to their ability to inhibit the growth of various cancer cell lines. These compounds have been found to possess selective nanomolar inhibitory activity against cancers such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Experimental Procedures

The methods typically involve synthesizing various derivatives of 2-Amino-4-iminothiazole and testing their efficacy in vitro against a panel of human cancer cell lines. The compounds are often evaluated for their ability to induce apoptosis, inhibit cell proliferation, and affect cell cycle progression.

Results

Different 2-Amino-4-iminothiazole analogs have exhibited potent and selective inhibitory activity, with some showing nanomolar IC50 values against specific cancer cell lines. These results suggest a high potential for these compounds to be developed into effective anticancer drugs .

Antioxidant Properties

Scientific Field

Biochemistry and Pharmacology

Application Summary

2-Amino-4-iminothiazole compounds have been identified as potential antioxidants. Their ability to scavenge free radicals makes them candidates for treating oxidative stress-related diseases .

Experimental Procedures

The antioxidant capacity is usually assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity and measuring the reduction of ferric ions (FRAP assay).

Results

The studies have shown that certain 2-Amino-4-iminothiazole derivatives can effectively neutralize free radicals, indicating their potential as therapeutic antioxidants .

Antimicrobial Activity

Scientific Field

Microbiology and Infectious Diseases

Application Summary

The antimicrobial properties of 2-Amino-4-iminothiazole make it valuable in the development of new antibiotics. It has been effective against a range of bacterial and fungal pathogens .

Experimental Procedures

The antimicrobial activity is determined using methods like the disk diffusion assay and MIC (Minimum Inhibitory Concentration) determination against various microbial strains.

Results

These compounds have shown inhibitory effects on the growth of several pathogenic microorganisms, with some derivatives displaying low MIC values, which is indicative of strong antimicrobial potency .

Anti-inflammatory Effects

Scientific Field

Immunology and Inflammation Research

Application Summary

2-Amino-4-iminothiazole derivatives exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Experimental Procedures

The anti-inflammatory activity is evaluated in vivo using animal models of inflammation, such as carrageenan-induced paw edema, and in vitro by measuring the inhibition of pro-inflammatory cytokines in cell cultures.

Results

The compounds have been reported to reduce inflammation markers significantly in both in vivo and in vitro settings, suggesting their utility in anti-inflammatory therapies .

Antiviral Applications

Scientific Field

Virology and Therapeutics

Application Summary

2-Amino-4-iminothiazole has shown potential as an antiviral agent, with activity against various viruses, including HIV .

Experimental Procedures

Antiviral activity is assessed through inhibition assays that measure the compound’s ability to prevent viral replication in infected cell cultures.

Results

Some derivatives have demonstrated the ability to inhibit viral replication effectively, indicating their potential use in antiviral drug development .

Neuroprotective Potential

Scientific Field

Neuroscience and Neuropharmacology

Application Summary

Research suggests that 2-Amino-4-iminothiazole may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Experimental Procedures

Neuroprotective effects are typically evaluated using neuronal cell cultures subjected to neurotoxic agents, with the compound’s ability to prevent cell death being the primary measure of efficacy.

Results

Studies have indicated that certain derivatives can protect neuronal cells from toxicity, supporting the idea that these compounds could be used in neuroprotective therapies .

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, serious eye damage, and has acute oral toxicity . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

未来方向

2-Amino-4-iminothiazole has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Its structural variations have attracted attention among medicinal chemists due to its wide scale of biological activities . Future research may focus on designing more potent and selective inhibitors to decrease drug resistance and reduce unpleasant side effects .

属性

IUPAC Name |

2-imino-5H-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDYEEAGRWEWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=N)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180880 | |

| Record name | 2-Amino-4-iminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-iminothiazole | |

CAS RN |

26246-29-7 | |

| Record name | 2-Amino-4-iminothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026246297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-iminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

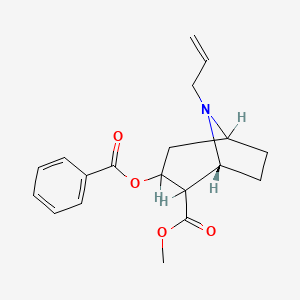

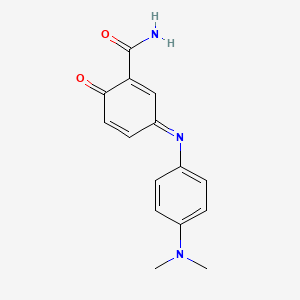

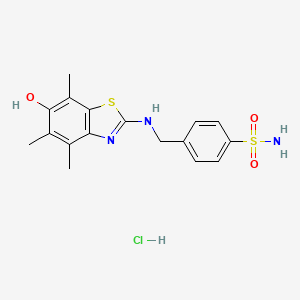

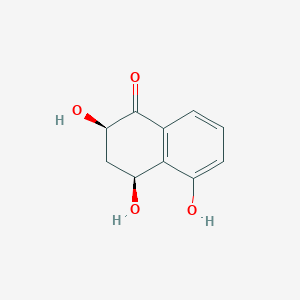

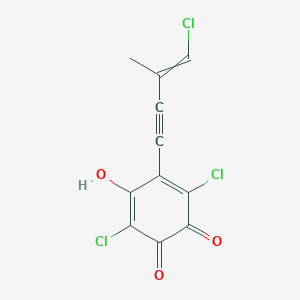

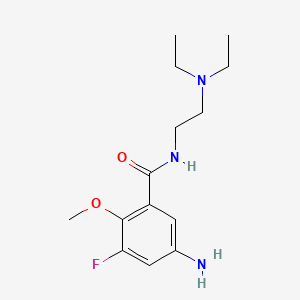

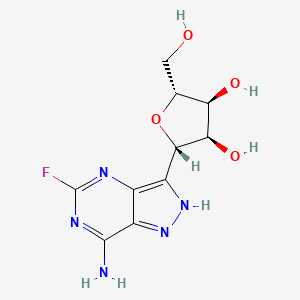

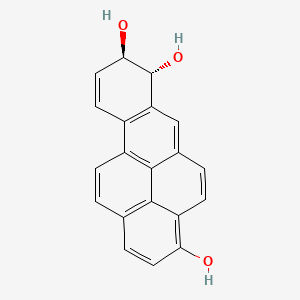

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)

![N-[1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1203801.png)